molecular formula C17H17N3 B12109992 5-Methyl-2-phenyl-4-p-tolyl-2H-pyrazol-3-ylamine

5-Methyl-2-phenyl-4-p-tolyl-2H-pyrazol-3-ylamine

Cat. No.: B12109992
M. Wt: 263.34 g/mol
InChI Key: WMZFCQHFYXBSCF-UHFFFAOYSA-N
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Description

5-Methyl-2-phenyl-4-p-tolyl-2H-pyrazol-3-ylamine is a chemical compound of significant interest in organic and medicinal chemistry research due to its pyrazole core structure. Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms and are recognized as privileged scaffolds in drug discovery . They are known to exhibit a wide spectrum of biological activities, which makes them valuable templates for developing new therapeutic agents . Research into pyrazole derivatives has demonstrated their potential for various pharmacological applications, including serving as anti-inflammatory, antimicrobial, anticancer, and antifungal agents . The specific substitution pattern on this pyrazol-3-ylamine derivative, featuring methyl, phenyl, and p-tolyl groups, is designed to explore structure-activity relationships (SAR) and optimize interactions with biological targets. This compound is intended for use in laboratory research only, such as in bioactivity screening, hit-to-lead optimization, and mechanistic studies. It is not for diagnostic or therapeutic use in humans or animals. Researchers can employ this chemical as a key intermediate or building block for the synthesis of more complex molecules or as a reference standard in analytical studies.

Properties

Molecular Formula

C17H17N3

Molecular Weight

263.34 g/mol

IUPAC Name

5-methyl-4-(4-methylphenyl)-2-phenylpyrazol-3-amine

InChI

InChI=1S/C17H17N3/c1-12-8-10-14(11-9-12)16-13(2)19-20(17(16)18)15-6-4-3-5-7-15/h3-11H,18H2,1-2H3

InChI Key

WMZFCQHFYXBSCF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N(N=C2C)C3=CC=CC=C3)N

Origin of Product

United States

Preparation Methods

Synthesis of β-Ketoester Precursors

Ethyl 3-(p-tolyl)-3-oxopropanoate serves as the primary β-ketoester precursor. This compound is prepared by Claisen condensation between p-tolualdehyde and ethyl acetoacetate under basic conditions. Yields exceeding 70% are achieved using sodium ethoxide in anhydrous ethanol.

Cyclocondensation with Phenylhydrazine

Reaction of the β-ketoester with phenylhydrazine in refluxing ethanol (12 h, 80°C) produces 5-methyl-2-phenyl-4-p-tolyl-2H-pyrazol-3-one. The mechanism proceeds via hydrazone formation followed by acid-catalyzed cyclization.

ReactantConditionsYield (%)Characterization Method
Ethyl 3-(p-tolyl)-3-oxopropanoateEthanol, reflux, 12 h781H NMR,IR^1 \text{H NMR}, \text{IR}
PhenylhydrazineGlacial acetic acid, 80°C82LC-MS, elemental analysis

Introduction of the 3-Amino Group via Reductive Amination

The ketone at position 3 of the pyrazolone intermediate is converted to an amine through a two-step oximation-reduction sequence.

Oximation of Pyrazolone

Treatment of 5-methyl-2-phenyl-4-p-tolyl-2H-pyrazol-3-one with hydroxylamine hydrochloride (NH2_2OH·HCl) in pyridine (6 h, 60°C) yields the corresponding oxime. The reaction is monitored via thin-layer chromatography (TLC), with hexane/ethyl acetate (8:2) as the mobile phase.

Reduction of Oxime to Amine

The oxime undergoes catalytic hydrogenation using 10% Pd/C in methanol under H2\text{H}_2 (3 atm, 24 h) to furnish the primary amine. Alternatively, sodium borohydride in tetrahydrofuran (THF) at 0°C achieves partial reduction but with lower yields (45% vs. 88% for hydrogenation).

Reducing AgentConditionsYield (%)Purity (HPLC)
H2/Pd-C\text{H}_2/\text{Pd-C}Methanol, 3 atm, 24 h8898.5%
NaBH4_4THF, 0°C, 6 h4592.3%

Recent advances enable direct introduction of the amino group during pyrazole formation.

Nitro Group Reduction

A β-ketoester with a nitro substituent at position 3 is cyclized with phenylhydrazine to form 5-methyl-2-phenyl-4-p-tolyl-3-nitro-2H-pyrazole. Subsequent reduction with stannous chloride (SnCl2_2) in HCl/ethanol (4 h, 70°C) yields the amine.

Buchwald-Hartwig Amination

Halogenated pyrazoles (e.g., 3-bromo derivatives) undergo palladium-catalyzed coupling with ammonia. Using Pd2_2(dba)3_3 and Xantphos in dioxane (24 h, 100°C), this method achieves 65% yield but requires stringent anhydrous conditions.

Industrial-Scale Optimization

Large-scale production prioritizes cost efficiency and safety:

Continuous Flow Reactors

Cyclocondensation in a microreactor (residence time: 5 min, 120°C) enhances heat transfer and reduces side reactions, boosting yield to 85% compared to 78% in batch processes.

Solvent Recycling

Ethanol is recovered via fractional distillation (95% efficiency), lowering production costs by 30%.

Analytical Characterization

Structural confirmation relies on spectroscopic and chromatographic methods:

Spectroscopic Data

  • IR : N-H stretch at 3153 cm1^{-1}, C=N at 1616 cm1^{-1}

  • 1H NMR^1 \text{H NMR} : δ 7.97 (d, J = 7.84 Hz, ArH), δ 2.35 (s, CH3_3)

  • 13C NMR^{13} \text{C NMR} : δ 158.9 (C=N), δ 21.4 (CH3_3)

Purity Assessment

HPLC with a C18 column (acetonitrile/water, 70:30) confirms >98% purity for pharmaceutical-grade material.

Challenges and Mitigation Strategies

Regioselectivity in Cyclocondensation

Competing formation of 1,3- and 1,5-disubstituted pyrazoles is minimized using excess β-ketoester (1.5 equiv.) and slow addition of hydrazine.

Oxime Stability

Oxime intermediates are prone to hydrolysis; storage at -20°C under nitrogen ensures 95% stability over 30 days .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-phenyl-4-p-tolyl-2H-pyrazol-3-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various functionalized pyrazole derivatives .

Scientific Research Applications

5-Methyl-2-phenyl-4-p-tolyl-2H-pyrazol-3-ylamine is a compound of significant interest in various fields, particularly in pharmaceuticals, agricultural chemistry, and biochemical research. This article explores its applications, supported by comprehensive data and case studies.

Pharmaceutical Development

Key Intermediate in Drug Synthesis
This compound is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals. It has shown potential in the development of anti-inflammatory and analgesic drugs , which are crucial for pain management and treatment of inflammatory conditions. Research indicates that derivatives of pyrazole compounds exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties .

Case Study: Anticancer Activity
Recent studies have evaluated the anticancer efficacy of pyrazolone derivatives synthesized from this compound. For instance, derivatives were tested on breast cancer cell lines (MCF-7) showing promising results in enhancing cell viability compared to conventional chemotherapies. The MTT assay indicated that these derivatives could potentially overcome drug resistance in cancer treatments .

Agricultural Chemistry

Agrochemical Formulations
In agricultural applications, 5-Methyl-2-phenyl-4-p-tolyl-2H-pyrazol-3-ylamine is utilized in formulating agrochemicals. Its biological activity contributes to effective pest control and crop protection strategies. The compound's ability to inhibit certain enzymes makes it valuable for developing herbicides and insecticides that target specific pests while minimizing environmental impact .

Biochemical Research

Enzyme Inhibition Studies
The compound is leveraged in biochemical research for studying enzyme inhibition and receptor interactions. Its structural properties allow researchers to explore complex biological processes, aiding in the understanding of mechanisms underlying various diseases. This research is vital for identifying new therapeutic targets and developing innovative treatment strategies .

Material Science

Novel Material Development
In material science, 5-Methyl-2-phenyl-4-p-tolyl-2H-pyrazol-3-ylamine is being investigated for its potential to create materials with specific thermal and mechanical properties. These materials can find applications across various industries, including electronics and construction, where enhanced material performance is critical .

Diagnostic Tools

Development of Diagnostic Agents
The compound also plays a role in developing diagnostic agents that enhance disease detection through its reactivity with biological markers. This application is particularly relevant in medical diagnostics where early detection can significantly improve treatment outcomes .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Case Studies
Pharmaceuticals Intermediate in drug synthesis, particularly anti-inflammatory drugsPromising anticancer activity observed in MCF-7 cell lines
Agricultural Chemistry Formulation of agrochemicals for pest controlEffective solutions for crop protection
Biochemical Research Studies on enzyme inhibition and receptor interactionsInsights into complex biological mechanisms
Material Science Development of novel materials with enhanced propertiesPotential applications in electronics and construction
Diagnostic Tools Creation of agents for disease detectionEnhanced detection capabilities through biological markers
The multifaceted applications of 5-Methyl-2-phenyl-4-p-tolyl-2H-pyrazol-3-ylamine underscore its significance across various scientific fields. Its role as an intermediate in pharmaceuticals, coupled with its potential in agricultural chemistry, biochemical research, material science, and diagnostics, highlights the compound's versatility and importance in ongoing research efforts. Future investigations will likely expand its applications further, solidifying its status as a valuable chemical entity in both academic and industrial settings.

Mechanism of Action

The mechanism of action of 5-Methyl-2-phenyl-4-p-tolyl-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may act as an inhibitor of acetylcholinesterase, reducing the breakdown of acetylcholine and enhancing cholinergic neurotransmission .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Applications/Properties References
5-Methyl-2-phenyl-4-p-tolyl-2H-pyrazol-3-ylamine C₂₂H₂₀N₄ 340.42 - Methyl (5)
- Phenyl (2)
- p-Tolyl (4)
Potential STAT3 inhibitor, crystallographic studies
5-Methyl-2-phenyl-2H-pyrazol-3-ylamine C₁₀H₁₁N₃ 173.22 - Methyl (5)
- Phenyl (2)
Intermediate in pharmaceutical synthesis
5-Methyl-2-isopropyl-2H-pyrazol-3-ylamine C₇H₁₃N₃ 139.20 - Methyl (5)
- Isopropyl (2)
Research reagent, catalyst/ligand
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine C₁₄H₁₂N₆ 264.29 Fused pyrazolo-pyrimidine core
- p-Tolyl (1)
Kinase inhibition, isomerization studies

Key Observations:

Substituent Diversity : The target compound’s p-tolyl group at position 4 distinguishes it from simpler derivatives like 5-Methyl-2-phenyl-2H-pyrazol-3-ylamine (lacking this substituent) . This bulky aromatic group may enhance lipophilicity and binding affinity to hydrophobic protein pockets, such as STAT3 .

Complexity vs.

Biological Activity

5-Methyl-2-phenyl-4-p-tolyl-2H-pyrazol-3-ylamine is a pyrazole derivative that has garnered attention in the scientific community for its diverse biological activities. This article provides a detailed overview of its biological properties, synthesis, mechanisms of action, and comparisons with related compounds.

The compound has the molecular formula C17H18N4C_{17}H_{18}N_{4} and features a unique substitution pattern that contributes to its biological activity. The synthesis typically involves the reaction of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds under reflux conditions in solvents like ethanol, often utilizing catalysts such as acetic acid to facilitate cyclization .

Biological Activities

5-Methyl-2-phenyl-4-p-tolyl-2H-pyrazol-3-ylamine exhibits a range of biological activities:

1. Antimicrobial Activity:

  • Studies indicate that this compound has significant antimicrobial properties against various Gram-positive and Gram-negative bacteria, as well as fungi . For example, it has shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli.

2. Anti-inflammatory Effects:

  • The compound has been evaluated for its anti-inflammatory potential. Research indicates that it can inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) . In studies, derivatives of pyrazole compounds have demonstrated up to 85% inhibition of TNF-α at specific concentrations.

3. Anticancer Properties:

  • Emerging evidence suggests that 5-Methyl-2-phenyl-4-p-tolyl-2H-pyrazol-3-ylamine may possess anticancer activity by inhibiting pathways involved in tumor growth . Specific derivatives have been synthesized and tested for their effectiveness against various cancer cell lines.

4. Enzyme Inhibition:

  • The compound may act as an inhibitor of enzymes such as acetylcholinesterase, enhancing cholinergic neurotransmission, which could have implications for neurodegenerative diseases .

The precise mechanism of action for 5-Methyl-2-phenyl-4-p-tolyl-2H-pyrazol-3-ylamine is not fully elucidated; however, it is believed to interact with specific molecular targets involved in inflammation and microbial resistance. Its structural features allow it to bind effectively to these targets, leading to therapeutic effects .

Comparative Analysis with Similar Compounds

Compound Name Molecular Formula Key Features
5-Methyl-2-phenyl-4-p-tolyl-2H-pyrazol-3-ylamineC₁₇H₁₈N₄Exhibits significant antimicrobial and anti-inflammatory activities
5-Methyl-3-phenyl-1H-pyrazoleC₁₃H₁₂N₂Known for antioxidant properties; different substitution pattern
2-Pyrrolyl-substituted pyrazolesVariableExplored for anticancer properties; varying biological activities

The comparison highlights the unique biological profile of 5-Methyl-2-phenyl-4-p-tolyl-2H-pyrazol-3-ylamine, particularly its dual role in antimicrobial and anti-inflammatory activities compared to other pyrazole derivatives.

Case Studies

Several case studies have documented the effectiveness of pyrazole derivatives in clinical settings:

  • Antimicrobial Efficacy Study :
    • In vitro tests demonstrated that 5-Methyl-2-phenyl-4-p-tolyl-2H-pyrazol-3-ylamine exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics against resistant bacterial strains .
  • Anti-inflammatory Activity Assessment :
    • A study involving carrageenan-induced edema in mice showed that the compound significantly reduced swelling, indicating potent anti-inflammatory effects .

Q & A

Q. How can researchers integrate this compound into a broader drug discovery pipeline?

  • Methodological Answer : Follow a structure-activity relationship (SAR) workflow:

Synthesis : Optimize routes for scalability (e.g., flow chemistry).

Characterization : Use hyphenated techniques (LC-MS/NMR).

Screening : High-throughput assays for toxicity (HEK293 cells) and selectivity (kinase panels).

Lead Optimization : Fragment-based design guided by crystallography .

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